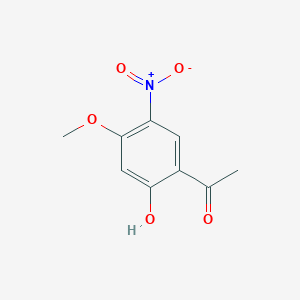

1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone

描述

属性

IUPAC Name |

1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5(11)6-3-7(10(13)14)9(15-2)4-8(6)12/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMBXUXKKCTLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379416 | |

| Record name | 1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102877-53-2 | |

| Record name | 1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Deprotection of Protected Precursors

One well-documented method involves starting from 4-benzyloxy-5-methoxy-2-nitro-acetophenone. This precursor undergoes treatment with trifluoroacetic acid at room temperature for approximately 14 hours. This reaction effectively removes the benzyloxy protecting group, yielding 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone with a high isolated yield of about 89%.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Deprotection | Trifluoroacetic acid, RT, 14 h | Removal of benzyloxy group, formation of target compound | 89 |

This method is advantageous due to mild reaction conditions and high selectivity, making it suitable for laboratory-scale synthesis and potentially scalable with optimization.

Nitration of Substituted Acetophenones

Although specific nitration of this compound is less directly reported, analogous nitration strategies for related compounds (e.g., 1-(2-hydroxy-4-methyl-5-nitrophenyl)ethanone) involve controlled nitration of hydroxy- and methyl-substituted acetophenones using mixed nitric and sulfuric acid under temperature control to achieve selective nitration at the desired aromatic position. This approach can be adapted for methoxy-substituted analogs with careful control to avoid over-nitration or side reactions.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nitration | HNO3/H2SO4 mixture, low temperature | Selective nitration at position 5 on aromatic ring |

Catalytic Oxidation and Hydroxylation Approaches

Green synthesis methods for related hydroxy-nitroacetophenones have been developed using catalytic oxidation with metal salt catalysts in carboxylic acid solvents. For example, m-nitroacetophenone can be hydroxylated directionally using copper acetate monohydrate as a catalyst in acetic acid under pressurized air at 100–105 °C for 10 hours, yielding 2-hydroxy-3-nitroacetophenone with 89% yield and high purity. While this exact method targets a positional isomer, the principle of catalytic oxidation and hydroxylation could be adapted for synthesizing this compound by selecting appropriate starting materials and catalysts.

| Parameter | Condition/Value | Outcome |

|---|---|---|

| Catalyst | Copper acetate monohydrate | Catalytic oxidation |

| Solvent | 50% w/w Acetic acid | Medium for reaction |

| Temperature | 100–105 °C | Optimal for hydroxylation |

| Pressure | 0.8 MPa air | Enhances oxidation |

| Reaction time | 10 hours | Complete conversion |

| Yield | 89% | High yield, high purity |

Chemical Reaction Analysis Relevant to Preparation

The compound’s functional groups allow for various transformations that can be leveraged in synthesis:

- Oxidation: The hydroxy group can be oxidized to ketones or aldehydes using oxidants like potassium permanganate or chromium trioxide.

- Reduction: The nitro group can be selectively reduced to an amino group using hydrogenation (H2 with Pd/C) or sodium borohydride.

- Substitution: The methoxy group can undergo nucleophilic substitution under appropriate conditions.

These reactions are important for modifying intermediates or optimizing synthetic routes.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Deprotection of benzyloxy group | 4-Benzyloxy-5-methoxy-2-nitro-acetophenone | Trifluoroacetic acid, RT, 14 h | 89 | Mild conditions, high selectivity |

| Controlled nitration | 2-Hydroxy-4-methoxyacetophenone | HNO3/H2SO4, low temperature | Not specified | Requires temperature control |

| Catalytic oxidation/hydroxylation | m-Nitroacetophenone (analogous) | Cu(OAc)2·H2O, acetic acid, 100–105 °C, 0.8 MPa air, 10 h | 89 | Green synthesis, high purity |

Research Findings and Notes

- The deprotection method using trifluoroacetic acid is currently the most straightforward and high-yielding approach reported for this compound.

- Green catalytic oxidation methods demonstrate environmentally friendly alternatives for related hydroxy-nitroacetophenones, suggesting potential for adaptation.

- Industrial scale-up requires careful optimization of reaction parameters and purification to maintain yield and purity.

- The compound’s stability and handling require attention due to the presence of nitro groups, which can be sensitive to light and temperature.

化学反应分析

Types of Reactions: 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenyl ethanones.

科学研究应用

1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

1-(2-Hydroxy-5-Nitrophenyl)Ethanone

- Structure: Hydroxy (-OH) at C2, nitro (-NO₂) at C3.

- Key Differences : Absence of methoxy group at C4.

- Properties : High-resolution X-ray and neutron diffraction studies reveal strong intramolecular hydrogen bonding between the hydroxyl and nitro groups, enhancing charge delocalization .

1-(2,4-Dihydroxy-5-Methoxyphenyl)Ethanone

- Structure : Hydroxy groups at C2 and C4, methoxy at C5.

- Key Differences : Additional hydroxyl group at C4 replaces nitro group.

- Activity : Exhibits antioxidant properties due to multiple hydroxyl groups, as seen in compounds isolated from Cynanchum auriculatum .

1-(2-Chloro-4-Hydroxy-5-Methoxyphenyl)Ethanone

- Structure : Chloro (-Cl) at C2, hydroxy at C4, methoxy at C5.

- Key Differences : Chloro substituent instead of nitro.

- Physical Properties : Melting point 107–108°C, synthesized via Friedel-Crafts acylation .

1-(3,4-Dihydroxy-5-Nitrophenyl)-2-(4-Methoxyphenyl)Ethanone

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethanone | C₉H₉NO₅ | 227.17 | Not reported | -OH (C2), -OCH₃ (C4), -NO₂ (C5) |

| 1-(2-Hydroxy-5-nitrophenyl)ethanone | C₈H₇NO₄ | 181.15 | Not reported | -OH (C2), -NO₂ (C5) |

| 1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone | C₉H₁₀O₄ | 182.17 | Not reported | -OH (C2, C4), -OCH₃ (C5) |

| 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone | C₉H₉ClO₃ | 200.62 | 107–108 | -Cl (C2), -OH (C4), -OCH₃ (C5) |

| 1-(3,4-Dihydroxy-5-nitrophenyl)-2-(4-methoxyphenyl)ethanone | C₁₅H₁₃NO₆ | 303.27 | 88–89 | -OH (C3, C4), -NO₂ (C5), -OCH₃ (C4') |

生物活性

1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethanone, with the molecular formula CHNO and CAS number 102877-53-2, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

- Molecular Weight : 211.17 g/mol

- Structure : The compound features a phenolic hydroxyl group and a methoxy group, which contribute to its reactivity and biological activity.

Biological Activity

This compound exhibits a variety of biological activities, including:

- Antimicrobial Properties : Studies indicate that this compound has notable antibacterial effects against various strains of bacteria. Its mechanism often involves disrupting bacterial cell walls or inhibiting key metabolic pathways.

- Antioxidant Activity : The presence of hydroxyl groups allows this compound to scavenge free radicals, thereby reducing oxidative stress in cells. This property is critical in preventing cellular damage associated with various diseases.

- Anticancer Potential : Research has shown that derivatives of this compound can inhibit the proliferation of cancer cells. The mechanism may involve inducing apoptosis and cell cycle arrest in tumor cells.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, the compound can influence signaling pathways related to cell survival and apoptosis.

Antimicrobial Studies

A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

This indicates a promising potential for development into an antibacterial agent.

Antioxidant Activity

In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that the compound significantly reduced DPPH radical levels, indicating strong antioxidant properties. The IC50 value was found to be 50 µg/mL, demonstrating its effectiveness in scavenging free radicals.

Anticancer Activity

Research highlighted in Cancer Letters reported that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The study noted that treatment with this compound led to a decrease in cell viability by approximately 60% at a concentration of 100 µM over 48 hours.

Case Studies

- Case Study on Bacterial Resistance : A clinical study examined the efficacy of this compound against antibiotic-resistant strains of E. coli. Results indicated that it could serve as an alternative treatment option for infections caused by resistant bacteria.

- Case Study on Cancer Treatment : In a preclinical model using mice with induced tumors, administration of the compound resulted in significant tumor size reduction compared to control groups, suggesting its potential as a therapeutic agent.

常见问题

Q. What are the established synthetic routes for 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone, and how can reaction conditions be optimized?

The compound is synthesized via nitration and acetylation steps. Banks (1938) reported a method where nitration of a methoxy-substituted acetophenone precursor under controlled conditions (e.g., nitric acid in acetic anhydride at 0–5°C) yields the nitro derivative. Purification typically involves recrystallization from solvents like ethanol or CCl₄ to achieve >95% purity . Optimization may include adjusting stoichiometry, temperature, and reaction time to suppress byproducts (e.g., over-nitration).

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are spectral assignments validated?

Key techniques include:

- IR Spectroscopy : To confirm functional groups (e.g., carbonyl at ~1680 cm⁻¹, nitro at ~1520 cm⁻¹) .

- NMR : ¹H NMR (400 MHz, CDCl₃) resolves aromatic protons (δ 7.2–8.1 ppm), methoxy (δ 3.8–3.9 ppm), and hydroxyl protons (exchange broadening). Assignments are validated via 2D NMR (COSY, HSQC) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion ([M+H]⁺ at m/z 226.06) and fragmentation patterns .

Q. What safety precautions are advised for handling nitro-substituted acetophenones in laboratory settings?

While toxicological data for this specific compound are limited, general precautions for nitroaromatics apply:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust or vapors (P261) .

- Store in airtight containers away from reducing agents to prevent decomposition.

Advanced Research Questions

Q. How can computational chemistry predict the electronic effects of the nitro group on this compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model the nitro group’s electron-withdrawing effect, which directs electrophilic attacks to specific aromatic positions. Spectroscopic data (e.g., NMR chemical shifts) validate computed electron densities . Advanced studies may compare Hammett σ values for substituents to quantify resonance/inductive effects.

Q. What strategies resolve contradictions in crystallographic data for nitroacetophenone derivatives?

Discrepancies in unit cell parameters or bond angles may arise from polymorphism or twinning. SHELXL refinement (with HKLF 5 format for twinned data) can model twin domains. For ambiguous electron density, iterative refinement and validation tools (e.g., RIGU in SHELX) improve accuracy .

Q. How do structural modifications (e.g., methoxy vs. hydroxy positioning) influence biological activity in related analogs?

Comparative studies using analogs like 1-(2-hydroxy-5-methoxyphenyl)ethanone (CAS 705-15-7) reveal that substituent positioning alters hydrogen-bonding capacity and logP values, impacting membrane permeability. Structure-activity relationships (SAR) are quantified via assays (e.g., IC₅₀ in enzyme inhibition) .

Q. What mechanistic insights explain regioselectivity in the nitration of methoxy-substituted acetophenones?

Nitration regioselectivity is governed by the methoxy group’s directing effects. Experimental and computational data show that meta-nitration dominates due to steric hindrance and resonance stabilization of the nitronium ion intermediate. Isotopic labeling (¹⁵NO₃⁻) tracks nitro group incorporation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。